

Validating the Molecular Structure of 4-Bromo-3nitroanisole: A Spectroscopic Comparison

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A definitive guide for researchers confirming the identity of **4-Bromo-3-nitroanisole** through comparative analysis of ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry data against its structural isomers.

The precise structural elucidation of chemical compounds is a cornerstone of safe and effective research and drug development. For substituted aromatic compounds like **4-Bromo-3-nitroanisole**, several isomers are possible, each with unique chemical and physical properties. This guide provides a comprehensive validation of the **4-Bromo-3-nitroanisole** structure by objectively comparing its experimental spectroscopic data with that of two common isomers: 4-Bromo-2-nitroanisole and 2-Bromo-4-nitroanisole.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from four primary analytical techniques, offering a clear comparison between the target compound and its alternatives.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

 1 H NMR spectroscopy is highly sensitive to the electronic environment of protons, making it a powerful tool for differentiating isomers. The substitution pattern on the aromatic ring directly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons.



Compound Name	Aromatic Proton 1 (δ, ppm, multiplicity, J, Hz)	Aromatic Proton 2 (δ, ppm, multiplicity, J, Hz)	Aromatic Proton 3 (δ, ppm, multiplicity, J, Hz)	Methoxy Protons (δ, ppm, multiplicity)
4-Bromo-3- nitroanisole	7.64 (d, J=2.5)	7.15 (dd, J=8.8, 2.5)	7.05 (d, J=8.8)	3.92 (s)
4-Bromo-2- nitroanisole	8.08 (d, J=2.6)	7.31 (dd, J=8.9, 2.6)	7.00 (d, J=8.9)	3.96 (s)
2-Bromo-4- nitroanisole	8.41 (d, J=2.7)	8.19 (dd, J=9.1, 2.7)	7.14 (d, J=9.1)	4.02 (s)

Data sourced from spectral databases and literature. Specific values may vary slightly based on solvent and instrument.

Analysis: The ¹H NMR spectrum of **4-Bromo-3-nitroanisole** is distinguished by its unique set of three aromatic signals. The proton positioned between the bromo and nitro groups is expected to be the most downfield of the three, but the key differentiating features are the specific chemical shifts and coupling patterns (an AMX system) which are distinct from the patterns observed for the 2-nitro and 4-nitro isomers.

Table 2: 13 C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are indicative of the substituent effects.



Compo und Name	Aromati c C1 (δ, ppm)	Aromati c C2 (δ, ppm)	Aromati c C3 (δ, ppm)	Aromati c C4 (δ, ppm)	Aromati c C5 (δ, ppm)	Aromati c C6 (δ, ppm)	Methox y C (δ, ppm)
4-Bromo- 3- nitroanis ole	155.9	112.5	134.1	115.3	129.2	125.8	56.8
4-Bromo- 2- nitroanis ole	152.8	140.5	128.0	118.9	125.1	111.9	57.1
2-Bromo- 4- nitroanis ole	155.0	112.1	129.0	141.8	126.1	125.5	57.2

Data sourced from spectral databases and literature.

Analysis: The carbon attached to the methoxy group (C1) and the carbon bearing the bromine atom (C4) in **4-Bromo-3-nitroanisole** exhibit characteristic chemical shifts that differ significantly from the corresponding carbons in the isomeric structures, providing a clear point of differentiation.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.



Compound Name	C-O Stretch (cm ⁻¹)	Asymmetric NO ₂ Stretch (cm ⁻¹)	Symmetric NO ₂ Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)
4-Bromo-3- nitroanisole	~1260	~1530	~1350	~680
4-Bromo-2- nitroanisole	~1270	~1525	~1345	~670
2-Bromo-4- nitroanisole	~1255	~1520	~1340	~690

Data represents typical absorption ranges.[1][2]

Analysis: While all three isomers show characteristic absorptions for the nitro (NO₂), ether (C-O), and carbon-bromine (C-Br) groups, the precise position of these bands, particularly the C-O and aromatic region fingerprint, can help in distinguishing the target compound. The asymmetric and symmetric stretches of the nitro group are prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Compound Name	Molecular Formula	Molecular Weight	Key m/z Fragments
4-Bromo-3- nitroanisole	C7H6BrNO3	232.03	233, 231 (M+, M+2), 185, 187, 172, 156
4-Bromo-2- nitroanisole	C7H6BrNO₃	232.03	233, 231 (M+, M+2), 185, 187, 172, 156
2-Bromo-4- nitroanisole	С7H6BrNO3	232.03	233, 231 (M+, M+2), 185, 187, 172, 156

Data sourced from NIST and PubChem databases.[1][2][3]





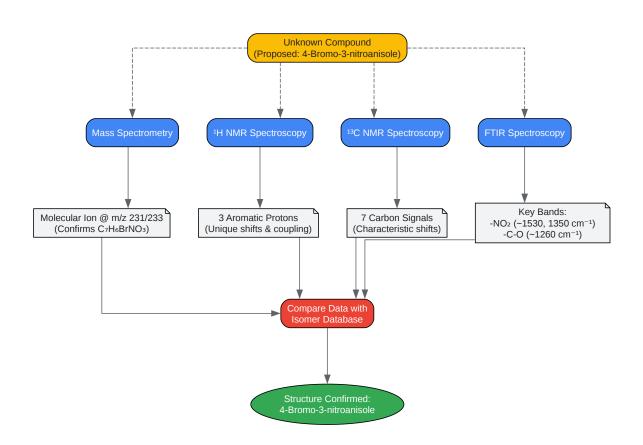


Analysis: All three isomers have the same molecular formula and thus the same molecular weight. The mass spectrum for each will show a characteristic isotopic pattern for the molecular ion (M+) due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 231 and 233.[1][3] While the primary molecular ion peaks are identical, subtle differences in the relative abundances of fragment ions, resulting from the different substitution patterns, may be observed upon detailed analysis. The presence of the M+ and M+2 peaks strongly supports the inclusion of a single bromine atom in the structure.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow used to confirm the structure of **4-Bromo-3-nitroanisole** by integrating data from multiple spectroscopic techniques.





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References

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